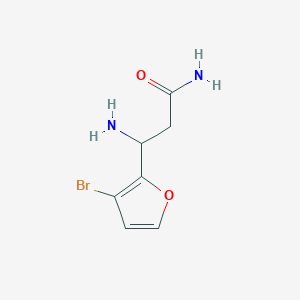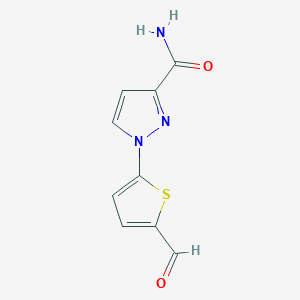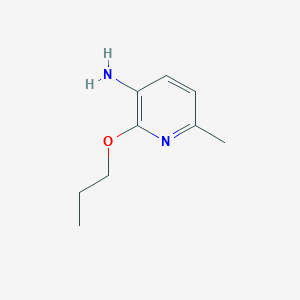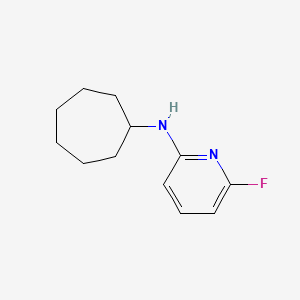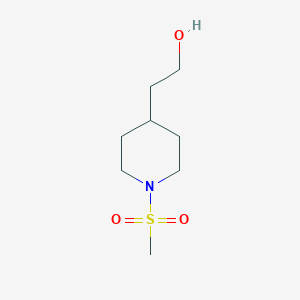
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and an ethan-1-ol moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the methanesulfonyl group or to modify the piperidine ring.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deprotected piperidine derivatives.
Scientific Research Applications
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the piperidine ring can interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethan-1-ol: This compound has a similar structure but lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol: This isomer has the methanesulfonyl group attached to a different position on the piperidine ring, leading to variations in its chemical behavior.
Uniqueness
2-(1-Methanesulfonylpiperidin-4-yl)ethan-1-ol is unique due to the specific positioning of the methanesulfonyl group on the piperidine ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H17NO3S/c1-13(11,12)9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 |
InChI Key |
SPGYXFKEBIMVSK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


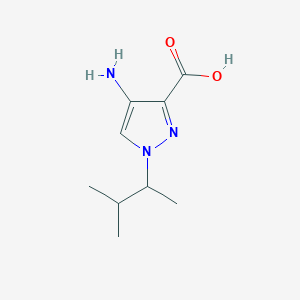
![1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
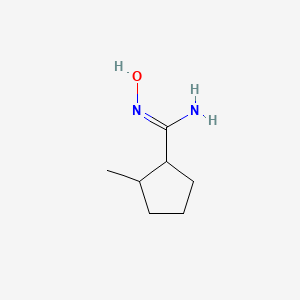
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
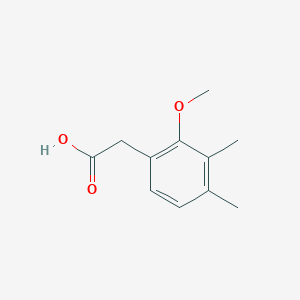
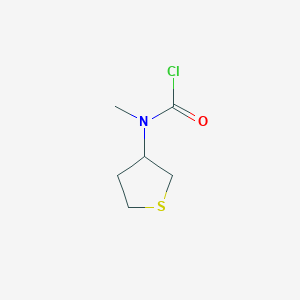
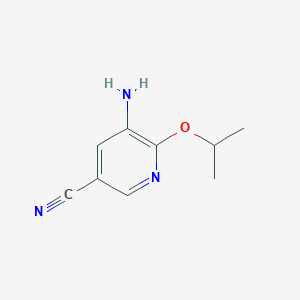
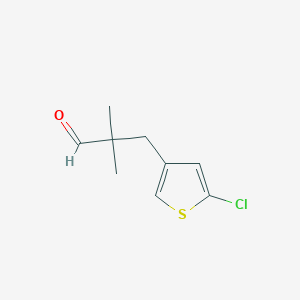
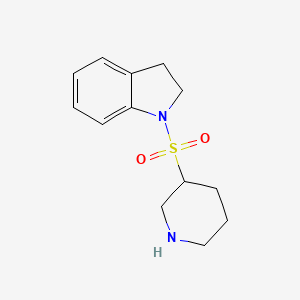
![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
